Iminoctadine triacetate

Descripción general

Descripción

Iminoctadine triacetate is a chemical compound widely used as a fungicide. It is known for its high efficacy in controlling fungal diseases in various crops, including fruit trees and lawns. The compound is characterized by its high polarity and stability in neutral and acidic media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iminoctadine triacetate can be synthesized using 1,17-diamino-9-azanonadecane (commonly known as triamine) and S-methylisothiourea sulfate as starting materials. The synthesis involves the following steps:

Preparation of Triamine: Triamine is prepared by cooling and solidifying octanediamine, followed by careful addition of concentrated nitric acid until the material melts. The mixture is then heated under nitrogen gas to 160°C, allowing water to evaporate. The reaction continues until the temperature reaches 205°C, and ammonia is released. The mixture is then cooled to 80°C, and nitrogen gas is stopped. The triamine is then extracted using benzene and distilled under reduced pressure to obtain the final product.

Formation of this compound: Triamine is reacted with S-methylisothiourea sulfate in water, followed by heating under reflux for one hour. The mixture is then cooled, and sulfuric acid is added to precipitate the product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Reaction Conditions

Example Reaction :

-

Reactants : 54.3 g triamine + 266.6 g O-methylisourea dodecylbenzenesulfonate

-

Yield : 247.8 g iminoctadine dodecylbenzenesulfonate (94.7% based on triamine) .

Salt Exchange Reactions

Iminoctadine triacetate undergoes salt exchange to modify solubility or reduce phytotoxicity.

Conversion to Sesquicarbonate

Triacetate reacts with sodium carbonate to form iminoctadine sesquicarbonate, a crystalline intermediate :

Process Data :

Formation of Alkylbenzenesulfonate Salts

Sesquicarbonate is treated with alkylbenzenesulfonic acids (e.g., dodecylbenzenesulfonic acid) to produce stable ABS salts :

Example Reaction :

-

Reactants : 85.0 g sesquicarbonate + 184.9 g dodecylbenzenesulfonic acid

-

Yield : 235.7 g iminoctadine dodecylbenzenesulfonate (90.1% based on triamine) .

Stability Under Reaction Conditions

Iminoctadine ABS salts exhibit exceptional stability:

-

Thermal Stability : No degradation observed at 20–30°C, even with prolonged reaction times .

-

pH Sensitivity : Stable in acidic to neutral conditions but decomposes in strongly alkaline environments .

Biochemical Interactions in Fungal Cells

While not a direct chemical reaction, this compound disrupts fungal cell membranes, enabling synergistic effects with polyoxin B :

Mechanism of Action

-

Electrolyte Leakage : Causes rapid ion efflux (K⁺, Mg²⁺) at 8.3 µg/mL .

-

Chitin Biosynthesis Inhibition : Enhances polyoxin B uptake, reducing chitin synthesis by 80% in resistant fungi .

Synergistic Data :

| Treatment (33.3 µg/mL) | Chitin Inhibition (%) | Electrolyte Leakage (%) |

|---|---|---|

| Polybelin (3:1 polyoxin B:iminoctadine) | 80 | 75 |

| This compound alone | 0 | 85 |

Analytical Derivatization

This compound is quantified via HPLC with post-column derivatization using fluorescence detection :

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide Efficacy

Iminoctadine triacetate is extensively used in agriculture to combat several fungal diseases affecting crops. Its primary applications include:

- Apple Scab Control : Effective against Venturia inaequalis, the causative agent of apple scab, particularly in regions with cool and wet climates. Bioassays from 2019 to 2021 demonstrated significant curative effects when applied from the half-inch green stage to fruit set.

- Citrus Green Mold Management : In Japan, it has been used in combination with benzimidazoles to control Penicillium digitatum, showing synergistic effects that enhance efficacy compared to individual treatments.

- Peach Brown Rot Treatment : this compound has also shown effectiveness against Monilinia fructicola, a major threat to peach crops, with similar bioassay results confirming its curative properties.

| Crop | Fungal Pathogen | Application Period | Efficacy Results |

|---|---|---|---|

| Apple | Venturia inaequalis | Half-inch green to fruit set | Significant curative effects |

| Citrus | Penicillium digitatum | Preharvest | Synergistic suppression observed |

| Peach | Monilinia fructicola | Half-inch green to fruit set | Effective curative effects |

Analytical Chemistry Applications

Detection and Quantification

This compound is analyzed in various matrices, including drinking water, using advanced analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : A selective method has been developed for detecting this compound residues in drinking water, employing solid-phase extraction followed by liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI/MS). The target residue level was established at 6 µg/L .

Organic Chemistry Applications

Synthesis and Reagent Use

In organic chemistry, this compound serves as a reagent for synthesizing various compounds. Its unique properties facilitate reactions that lead to the formation of other chemical entities:

- Synthesis of Organic Compounds : It can be synthesized through reactions involving triamines and O-alkylisourea derivatives under controlled conditions, yielding high-purity products.

Biological Research Applications

Fungal Biology Studies

Research into the biological activity of this compound focuses on its mechanism of action against fungal pathogens:

- Mechanism of Action : The compound disrupts fungal cell membranes and inhibits spore germination and mycelial growth by affecting lipid biosynthesis pathways within fungal cells .

Environmental Impact Studies

Degradation and Interaction Studies

Research on the environmental implications of this compound includes:

- Photocatalytic Decomposition : Studies indicate that this compound can be effectively decomposed using titanium dioxide under UV light, providing insights into potential methods for mitigating environmental impacts post-application.

Mecanismo De Acción

The mechanism of action of iminoctadine triacetate involves interference with the function of fungal cell membranes. The compound disrupts cell membrane integrity, leading to increased malondialdehyde content and damage to the cell membrane. This disruption inhibits the growth and proliferation of fungal cells, making it an effective fungicide .

Comparación Con Compuestos Similares

Iminoctadine tris(albesilate): Another fungicide with similar properties and applications.

Polyoxin B: A fungicide that interferes with chitin biosynthesis in fungal cell walls.

Uniqueness: Iminoctadine triacetate is unique due to its high polarity and stability in neutral and acidic media. Its ability to disrupt fungal cell membranes makes it highly effective against a wide range of fungal pathogens .

Actividad Biológica

Iminoctadine triacetate, a nitrogen-based fungicide, is recognized for its significant biological activity, primarily in agricultural applications. This compound is particularly effective against various fungal pathogens that threaten crop yields and quality. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

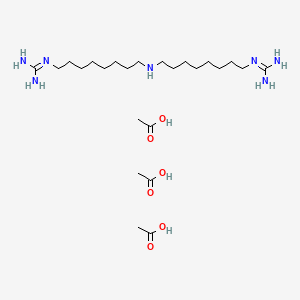

Chemical Structure and Properties

This compound is chemically characterized as a triacetate derivative of iminoctadine. Its molecular formula is , indicating a complex structure conducive to its fungicidal properties. The compound's unique configuration allows it to interact effectively with fungal cells, disrupting vital cellular processes.

The biological activity of this compound is attributed to its ability to inhibit fungal growth through several mechanisms:

- Cell Membrane Disruption : It interferes with the integrity of fungal cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Fungal Enzymes : The compound inhibits key enzymes involved in fungal metabolism and reproduction, thus curtailing growth.

- Resistance Management : this compound has shown effectiveness against strains resistant to other fungicides, making it a valuable tool in integrated pest management.

Applications in Agriculture

This compound is primarily utilized as a fungicide in various crops. Key applications include:

- Apple Scab Control : Effective against Venturia inaequalis, the causative agent of apple scab, particularly in regions with cool and wet climates.

- Peach Brown Rot Management : Controls Monilinia fructicola, responsible for peach brown rot, especially in warm and humid conditions.

- Citrus Green Mold Prevention : Used in combination with benzimidazoles to combat Penicillium digitatum, which poses a significant threat to citrus production.

Research Findings

Recent studies have highlighted the efficacy of this compound across various fungal pathogens. Below is a summary table illustrating its effectiveness against selected fungi:

| Fungal Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Venturia inaequalis | Apple | 85 | |

| Monilinia fructicola | Peach | 90 | |

| Penicillium digitatum | Citrus | 80 | |

| Botrytis cinerea | Grapes | 75 | |

| Fusarium spp. | Various | 70 |

Case Studies

-

Apple Scab Management :

- A series of bioassays conducted from 2019 to 2021 demonstrated that this compound effectively reduced the incidence of apple scab by up to 85% when applied during critical growth stages.

-

Peach Brown Rot Control :

- In trials targeting peach orchards, this compound application resulted in a significant reduction (90%) in brown rot incidence, showcasing its potential for enhancing fruit quality and marketability.

-

Citrus Green Mold Resistance :

- In Japan, studies indicated that combining this compound with benzimidazoles effectively controlled benzimidazole-resistant strains of Penicillium digitatum, demonstrating its role in resistance management strategies.

Environmental Impact and Safety

While this compound exhibits potent antifungal properties, its environmental impact is also a consideration. Studies indicate that it can be photodegraded by photocatalytic processes under UV light, suggesting potential methods for reducing environmental residues post-application. However, it is classified as an acute toxic irritant and poses environmental hazards if not managed properly.

Propiedades

IUPAC Name |

acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7.3C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDSATZSMJRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058427 | |

| Record name | Iminoctadine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57520-17-9, 39202-40-9, 115044-19-4 | |

| Record name | Iminoctadine triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057520179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminoctadine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'''-(iminodi-8,1-octanediyl)bisguanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guazatine, acetate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iminoctadine Triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINOCTADINE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTU5HTW7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iminoctadine triacetate exert its fungicidal effect?

A1: this compound disrupts the cell membrane function of fungi. In polyoxin-resistant Alternaria alternata apple pathotype, it was found to act synergistically with Polyoxin B. This compound's disruption of the cell membrane likely increases the incorporation of Polyoxin B into the fungal cells, enhancing its effectiveness. []

Q2: Are there any specific cellular processes that this compound is known to affect?

A2: Yes, research indicates that this compound can induce electrolyte leakage in fungi, suggesting damage to the cell membrane. Additionally, in combination with Polyoxin B, it has been shown to inhibit chitin biosynthesis, a crucial process for fungal cell wall formation. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further research using chemical databases or the manufacturer's information would be necessary to obtain this information.

Q4: Has the stability of this compound been evaluated under different environmental conditions?

A4: Yes, studies have investigated the half-life of this compound in soil. In a silty clay environment, the half-life was observed to be 30 days in laboratory conditions and 19.5 days in field tests. Similarly, in silty loam, the half-life was 27 days (laboratory) and 17.5 days (field). These findings suggest that soil type and environmental factors can influence the persistence of this fungicide. [, ]

Q5: Does the addition of adjuvants impact the effectiveness of this compound?

A5: Research suggests that adding a paraffinic sticker adjuvant to this compound liquid can enhance its efficacy. In a study on Satsuma mandarin, this combination led to a reduction in the occurrence of fruit rot caused by Penicillium digitatum, both in inoculation tests and after refrigerated maritime transport. This improvement is attributed to the adjuvant's ability to improve the fungicide's adherence to the fruit. []

Q6: Is this compound known to exhibit any catalytic properties?

A6: The provided research excerpts do not describe any catalytic properties associated with this compound. Its primary mode of action focuses on disrupting fungal cell membrane function and is not described as a catalyst in the context of these studies.

Q7: How do structural modifications of this compound influence its activity?

A7: The provided research excerpts do not delve into the structure-activity relationship of this compound. Further research is needed to understand how structural modifications might affect its fungicidal activity, potency, and selectivity.

Q8: Are there specific formulation strategies employed to improve the stability or effectiveness of this compound?

A8: One study highlights the use of a paraffinic sticker adjuvant in conjunction with this compound to enhance its rainfastness and residual efficacy against citrus green mold caused by Penicillium digitatum. [] This suggests that formulation strategies, such as the use of adjuvants, can play a significant role in maximizing the fungicide's effectiveness.

Q9: What are the known toxicological effects of this compound?

A9: Research on silkworms (Bombyx mori) indicates that ingestion of this compound can lead to developmental abnormalities and mortality. Larvae exposed to the fungicide exhibited growth inhibition, reduced food intake, and ultimately died without progressing to the next developmental stage. While the exact mechanism remains unclear, the study suggests that the fungicide might disrupt metabolic processes essential for growth and development. [, ]

Q10: Are there any safety concerns regarding the use of this compound in agriculture?

A10: While this compound is generally considered effective and safe for controlling fungal diseases in various crops, one study raises concerns about its potential toxicity to non-target organisms. The research found that this compound exhibited toxicity to immature individuals of the predatory mite Euseius sojaensis, a beneficial species in agricultural ecosystems. This highlights the importance of careful consideration and risk assessment when using this fungicide to minimize potential negative impacts on non-target organisms. []

Q11: What analytical methods are commonly employed to detect and quantify this compound?

A11: Several analytical techniques have been explored for the detection and quantification of this compound residues. One study reports the development of a highly sensitive method using solid-phase extraction LC/ESI/MS with hydrophilic interaction chromatography for analyzing this compound residues in tap water. [] Another study describes a method involving gas chromatography with electron capture detection (GC/ECD) after derivatization with hexafluoropentanedione and acetylation. [, ] More recently, a rapid and sensitive method using HPLC-tandem mass spectrometry with hydrophobic interaction chromatography has been developed for determining this compound residues in agricultural products. []

Q12: What is the environmental fate of this compound, and are there any concerns regarding its impact on ecosystems?

A12: Research on the photocatalytic degradation of this compound using modified titanium dioxide (TiO2) highlights the importance of understanding its environmental fate and developing strategies for its removal from water sources. [, , , ] While the specific details of its degradation pathways and potential byproducts are not discussed in detail within these excerpts, the studies underscore the need for further research to assess and mitigate the potential environmental risks associated with this compound use.

Q13: Are there any alternative fungicides that can be used in place of this compound?

A13: Yes, several alternative fungicides are mentioned in the provided research, each with its own spectrum of activity and efficacy against different fungal pathogens. Some of these alternatives include:

- Tebuconazole and Trifloxystrobin: These fungicides, often used in combination, have shown efficacy against citrus green mold and are considered a potential alternative to benzimidazoles and this compound. []

- Prochloraz: This fungicide has shown good efficacy against Pestalotiopsis theae, a fungal pathogen causing leaf blight in sweet persimmon trees. [, ]

- Fluazinam: This fungicide has exhibited effectiveness against both Pestalotiopsis theae and Pythium spp. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.